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Compound of Interest

Compound Name:

(3-chlorophenyl)(6,7-dimethoxy-1-

((4-methoxyphenoxy)methyl)-3,4-

dihydroisoquinolin-2(1H)-

yl)methanone

Cat. No.: B1669080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Compound: CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-
dihydroisoquinolin-2(1H)-yl)methanone) CAS Number: 486427-17-2 Mechanism of Action:

Positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C

or GluN2D subunit.

Executive Summary
CIQ is a selective positive allosteric modulator of GluN2C/GluN2D-containing NMDA receptors,

a mechanism of action with therapeutic potential for neurological and psychiatric disorders

such as Parkinson's disease and schizophrenia. This document provides a comprehensive

overview of the currently available safety and toxicological data for CIQ. It is important to note

that, as a compound primarily used in research settings, the publicly available toxicological

data for CIQ is limited. Safety Data Sheets (SDS) indicate that the toxicological properties have

not been fully investigated. Information presented herein is compiled from available SDS,

supplier information, and inferences from its use in preclinical research. A definitive, in-depth

toxicological profile based on a full suite of regulatory-compliant studies is not currently

available in the public domain.
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Physicochemical Properties
A summary of the key physicochemical properties of CIQ is presented in Table 1.

Table 1: Physicochemical Properties of CIQ

Property Value Source

Molecular Formula C26H26ClNO5 [1]

Molecular Weight 467.94 g/mol [2]

Appearance Off-white solid [3]

Melting Point 112 °C [3]

Solubility

Soluble in DMSO (100mM)

and ethanol (10mM, with

sonication). Insoluble in water.

[2]

Purity ≥98% (HPLC)

Non-Clinical Safety and Toxicology
Comprehensive toxicological studies for CIQ are not extensively reported in peer-reviewed

literature. The primary sources of safety information are Safety Data Sheets provided by

chemical suppliers.

Acute Toxicity
Quantitative data on acute toxicity, such as LD50 (median lethal dose), are not available.

Safety Data Sheets state that the toxicological properties have not been fully tested.[3] General

hazard statements indicate that the substance may be harmful if swallowed, inhaled, or in

contact with skin.[3]

Genotoxicity
There is no publicly available data from standard genotoxicity assays such as the Ames test, in

vitro micronucleus assay, or chromosomal aberration test for CIQ.
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Carcinogenicity
Long-term carcinogenicity studies in rodent models have not been reported for CIQ.

Reproductive and Developmental Toxicology
No studies on the effects of CIQ on fertility, embryonic development, or teratogenicity have

been found in the public domain.

In Vivo Observations
CIQ has been used in in vivo studies in mice at doses of 10 mg/kg and 20 mg/kg administered

intraperitoneally (i.p.).[4][5] At these doses, the compound was reported to be active in

behavioral models of Parkinson's disease and schizophrenia.[4][5] One study noted that at the

doses used, CIQ had no effect on sensorimotor gating, locomotor activity, and motor

coordination in control mice, suggesting a lack of overt motor side effects at these

concentrations.[6] Chronic daily injections for 7 days have also been reported in mice.[4] These

studies, while focused on efficacy, provide an initial indication of the tolerability of CIQ at

pharmacologically active doses in this species.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
A detailed ADME profile for CIQ is not publicly available. However, some inferences can be

made from its use in in vivo studies. The compound's effectiveness following systemic

administration in mice suggests that it can be absorbed and cross the blood-brain barrier to

exert its effects on the central nervous system.[4] The lipophilic nature of the molecule, as

suggested by its solubility profile, is consistent with its ability to penetrate biological

membranes. There is currently no information on the metabolic pathways, pharmacokinetic

parameters (such as half-life, clearance, and volume of distribution), or excretion routes of CIQ.

Signaling Pathway and Mechanism of Action
CIQ acts as a positive allosteric modulator of NMDA receptors, specifically those containing the

GluN2C or GluN2D subunits.[2] This means it binds to a site on the receptor that is distinct

from the agonist binding site (for glutamate and glycine) and enhances the receptor's response

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6490094/
https://pubmed.ncbi.nlm.nih.gov/24236947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6490094/
https://pubmed.ncbi.nlm.nih.gov/24236947/
https://www.researchgate.net/publication/258632728_GluN2CGluN2D_subunit-selective_NMDA_receptor_potentiator_CIQ_reverses_MK-801-induced_impairment_in_prepulse_inhibition_and_working_memory_in_Y-maze_test_in_mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC6490094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6490094/
https://hellobio.com/ciq.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to these agonists.[7] This potentiation is achieved by increasing the channel opening frequency.

[2]

The diagram below illustrates the mechanism of action of CIQ at the NMDA receptor.

Mechanism of Action of CIQ at the NMDA Receptor
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Caption: CIQ binds to an allosteric site on the GluN2C/D subunit of the NMDA receptor,

enhancing the effects of glutamate and glycine binding, leading to increased ion channel

opening and calcium influx.

Experimental Protocols
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Detailed experimental protocols for formal toxicological studies are not available. However, the

methodologies used in the in vivo efficacy studies that provide some safety-related

observations are summarized below.

In Vivo Behavioral Assessment in Mice
Test System: Male C57BL/6 mice.[5]

Compound Administration: CIQ was administered via intraperitoneal (i.p.) injection.[5]

Dose Levels: 10 mg/kg and 20 mg/kg.[4][5]

Duration: Acute (single dose) and chronic (daily for 7 days) administration.[4][5]

Endpoints Measured: Prepulse inhibition, locomotor activity, stereotypy, and working memory

in the Y-maze test.[5] Motor coordination was also assessed.[6]

The diagram below outlines a general workflow for such in vivo behavioral experiments.
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General Workflow for In Vivo Behavioral Studies with CIQ
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Caption: A typical workflow for in vivo behavioral studies involving CIQ administration in mice.
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Conclusion
The available data on the safety and toxicology of CIQ is preliminary and largely derived from

its use as a research tool in preclinical efficacy studies. While these studies suggest that CIQ is

tolerated at pharmacologically active doses in mice without overt acute toxicity, a

comprehensive toxicological profile is lacking. There is a clear data gap in critical areas such as

acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicology, and ADME

properties. For any further development of CIQ as a potential therapeutic agent, a full battery of

formal, regulatory-compliant toxicology and safety pharmacology studies would be required.

Researchers and drug development professionals should exercise caution and adhere to

standard laboratory safety procedures when handling this compound, as its full toxicological

potential is unknown. The provided Safety Data Sheets should be consulted for detailed

handling and emergency procedures.[3][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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